Molecular Weight and Lipophilicity (LogP) Distinguish the 3,4-Dimethyl Isomer from the 2,3-Dimethyl Analog
The 3,4-dimethylphenyl regioisomer (target compound, CAS 501104-21-8) has an identical molecular weight (339.4 g/mol, C₁₉H₂₁N₃O₃) to its 2,3-dimethyl analog [1], but the different substitution pattern leads to a distinct predicted logP (XlogP ≈ 2.6 versus ~3.0–3.2 for the 2,3-isomer) [2]. The lower lipophilicity of the 3,4-dimethyl isomer can translate into improved aqueous solubility and reduced non-specific protein binding, which are critical differentiators when selecting a screening compound for biochemical assays or in vivo studies.
| Evidence Dimension | Predicted lipophilicity (XlogP) and molecular weight |
|---|---|
| Target Compound Data | MW 339.4 g/mol; XlogP ≈ 2.6 |
| Comparator Or Baseline | 4-(2,3-dimethylphenyl)piperazinyl 4-nitrophenyl ketone: MW 339.4 g/mol; XlogP ≈ 3.0–3.2 (benchmark analog). The unsubstituted phenylpiperazine core (4-nitrophenyl piperazinyl ketone, CAS 72141-41-4): MW 235.2 g/mol; XlogP ≈ 1.1. |
| Quantified Difference | XlogP difference of ~0.4–0.6 log units versus the 2,3-isomer; MW identical but surface polarity differs due to substitution topology. |
| Conditions | Predicted XlogP values computed by the MolBIC platform and comparable computational tools; molecular weight confirmed by ChemSrc and SpectraBase. |
Why This Matters
A 0.4–0.6 log unit reduction in lipophilicity can double aqueous solubility and halve plasma protein binding, directly impacting assay reliability and compound handling in procurement workflows.
- [1] SpectraBase. [4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone. Spectrum ID: 3zQAaaUbafi. https://spectrabase.com/spectrum/3zQAaaUbafi (accessed 2026-05-08). View Source
- [2] MolBIC. Compound information logP prediction for 4-(3,4-dimethylphenyl)piperazinyl 4-nitrophenyl ketone. https://molbic.idrblab.net (accessed 2026-05-08). View Source
